
2-Fluoro-3-hydroxy-1-(4-methoxyphenyl)-3-phenylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-3-hydroxy-1-(4-methoxyphenyl)-3-phenylpropan-1-one is an organic compound with a complex structure that includes a fluorine atom, a hydroxy group, a methoxyphenyl group, and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-hydroxy-1-(4-methoxyphenyl)-3-phenylpropan-1-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of a fluorinated benzaldehyde with a phenylacetylene under basic conditions to form an intermediate compound.
Hydroxylation: The intermediate is then subjected to hydroxylation using a suitable oxidizing agent such as hydrogen peroxide or a peracid to introduce the hydroxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-Fluoro-3-hydroxy-1-(4-methoxyphenyl)-3-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Fluoro-3-hydroxy-1-(4-methoxyphenyl)-3-phenylpropan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-Fluoro-3-hydroxy-1-(4-methoxyphenyl)-3-phenylpropan-1-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The methoxyphenyl and phenyl groups can interact with hydrophobic pockets in proteins, influencing their activity and function.
相似化合物的比较
Similar Compounds
2-Fluoro-3-hydroxy-1-phenylpropan-1-one: Lacks the methoxy group, which may affect its biological activity.
3-Hydroxy-1-(4-methoxyphenyl)-3-phenylpropan-1-one: Lacks the fluorine atom, which may influence its chemical reactivity and pharmacokinetics.
2-Fluoro-3-hydroxy-1-(4-methoxyphenyl)propan-1-one: Lacks the phenyl group, which may alter its interaction with biological targets.
Uniqueness
2-Fluoro-3-hydroxy-1-(4-methoxyphenyl)-3-phenylpropan-1-one is unique due to the presence of both the fluorine atom and the methoxyphenyl group, which can enhance its chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development.
属性
CAS 编号 |
495418-38-7 |
|---|---|
分子式 |
C16H15FO3 |
分子量 |
274.29 g/mol |
IUPAC 名称 |
2-fluoro-3-hydroxy-1-(4-methoxyphenyl)-3-phenylpropan-1-one |
InChI |
InChI=1S/C16H15FO3/c1-20-13-9-7-12(8-10-13)16(19)14(17)15(18)11-5-3-2-4-6-11/h2-10,14-15,18H,1H3 |
InChI 键 |
ANJXNIQBQUFXAO-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C(=O)C(C(C2=CC=CC=C2)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Glycine, N-[(6-butoxy-3-hydroxy-2-quinolinyl)carbonyl]-](/img/structure/B14255260.png)
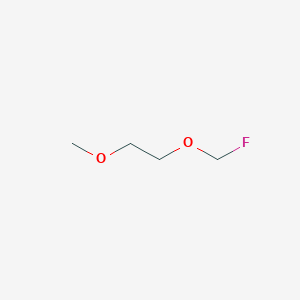
![N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14255278.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-[(3-hydroxyphenyl)methylideneamino]benzamide](/img/structure/B14255295.png)
![2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B14255303.png)
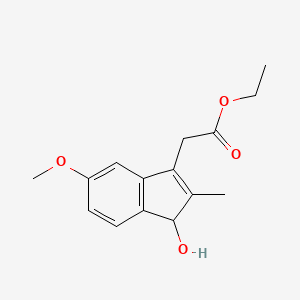
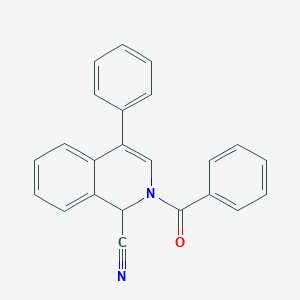
![6-Oxabicyclo[3.2.0]heptan-7-one](/img/structure/B14255310.png)
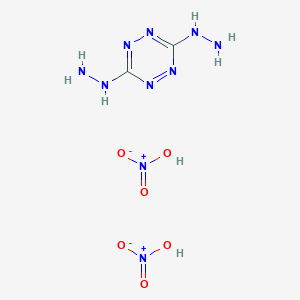

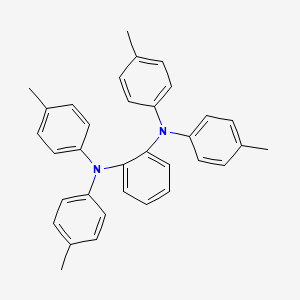
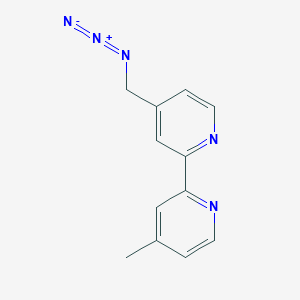
![(1S,5R)-6,6-Diphenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14255333.png)
![N-{2-[(2-Chloro-6-nitrophenyl)sulfanyl]-4-methoxyphenyl}formamide](/img/structure/B14255338.png)
